molecular formula C10H19NS2 B14632791 Propyl 2,2,4-trimethylazetidine-1-carbodithioate CAS No. 54395-84-5

Propyl 2,2,4-trimethylazetidine-1-carbodithioate

Cat. No.: B14632791
CAS No.: 54395-84-5
M. Wt: 217.4 g/mol
InChI Key: PIBZRQLNECCMQX-UHFFFAOYSA-N
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Description

Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Chemical Reactions Analysis

Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .

Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .

Mechanism of Action

The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .

Properties

CAS No.

54395-84-5

Molecular Formula

C10H19NS2

Molecular Weight

217.4 g/mol

IUPAC Name

propyl 2,2,4-trimethylazetidine-1-carbodithioate

InChI

InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3

InChI Key

PIBZRQLNECCMQX-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=S)N1C(CC1(C)C)C

Origin of Product

United States

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